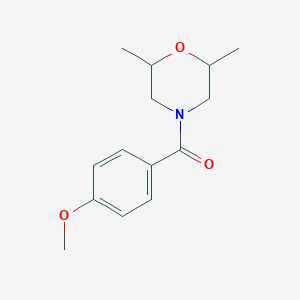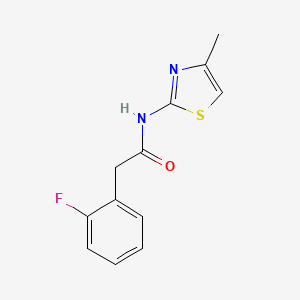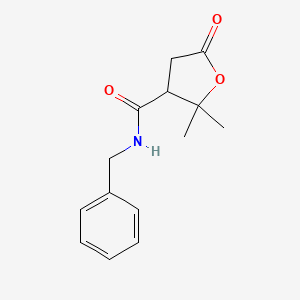
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine, also known as MDMB-DMN, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has gained popularity in recent years due to its ability to produce intense hallucinogenic effects. In
作用機序
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine acts on the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, perception, and cognition. 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the hallucinogenic effects that are characteristic of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine.
Biochemical and Physiological Effects:
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and cognition. The effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine can last for several hours, and users may experience a range of psychological effects such as euphoria, anxiety, and paranoia.
実験室実験の利点と制限
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has several advantages as a research tool, including its potent hallucinogenic effects and its ability to activate the serotonin 5-HT2A receptor. However, it also has several limitations, including its potential for abuse and its lack of specificity for the 5-HT2A receptor. Additionally, the long-lasting effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine can make it difficult to conduct experiments that require precise timing.
将来の方向性
There are several future directions for research on 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine. One area of research could focus on the development of more specific and selective 5-HT2A receptor agonists that can produce similar effects to 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine without the potential for abuse. Another area of research could explore the potential therapeutic uses of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine, such as its ability to alleviate symptoms of depression and anxiety. Finally, research could focus on the long-term effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine use, particularly with regard to its potential for addiction and cognitive impairment.
合成法
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified through various chromatographic techniques to obtain pure 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine.
科学的研究の応用
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has been used in scientific research to study its effects on the central nervous system. It has been shown to produce potent hallucinogenic effects in animal models, which makes it a useful tool for studying the neural mechanisms underlying perception and cognition. Additionally, 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has been used to study the effects of psychoactive substances on behavior and mood.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-8-15(9-11(2)18-10)14(16)12-4-6-13(17-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXHYDQGZATEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)(4-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)

![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)

![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)

![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)
![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5143473.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)